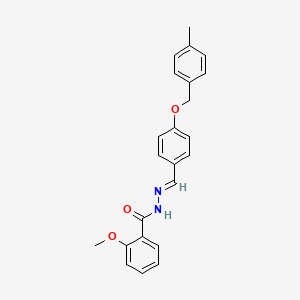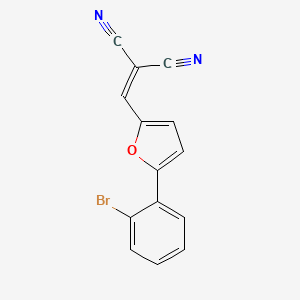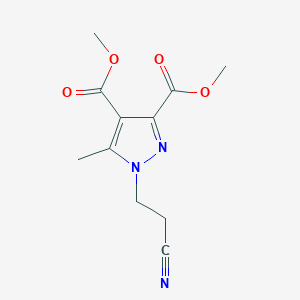
(2E)-3-(1H-indol-3-yl)-1-(naphthalen-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE typically involves a condensation reaction between indole-3-carbaldehyde and 1-naphthaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base commonly used is potassium hydroxide or sodium hydroxide. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-phenylacrylamide: A compound with similar structural features but different functional groups.
2-[(E)-2-(1H-Indol-3-yl)vinyl]hetarenes: Compounds with an indole moiety and a vinyl group, similar to the propenone bridge in the target compound.
Uniqueness
(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE is unique due to its combination of an indole moiety and a naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H15NO |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(E)-3-(1H-indol-3-yl)-1-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H15NO/c23-21(19-10-5-7-15-6-1-2-8-17(15)19)13-12-16-14-22-20-11-4-3-9-18(16)20/h1-14,22H/b13-12+ |
InChI Key |
WFJBXBKHSXDGIH-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)/C=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



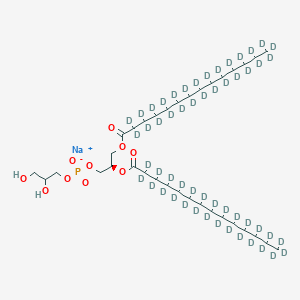
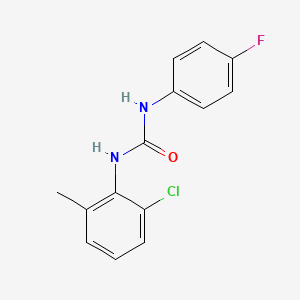



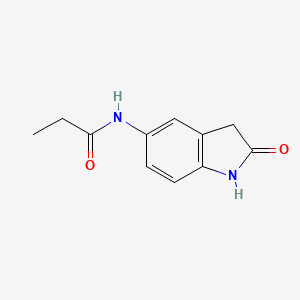

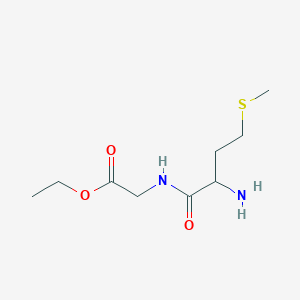
![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)
